molecular formula C10H13Cl2N B1418879 (4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride CAS No. 1185166-47-5

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B1418879
CAS No.: 1185166-47-5
M. Wt: 218.12 g/mol
InChI Key: IYHHCTOKERFDLT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride is an organic compound with the molecular formula C10H13Cl2N It is a hydrochloride salt of (4-chlorophenyl)(cyclopropyl)methanamine, which is a derivative of methanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of (4-chlorophenyl)cyclopropyl ketone with methanamine under acidic conditions to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or secondary amines.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of amine derivatives on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(cyclopropyl)methanamine hydrochloride
  • (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride
  • (4-Methoxyphenyl)(cyclopropyl)methanamine hydrochloride

Uniqueness

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions. Additionally, the cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with molecular targets.

Properties

IUPAC Name

(4-chlorophenyl)-cyclopropylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHCTOKERFDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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